N-(6-methyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. Common synthetic pathways include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that combines aldehydes, urea, and β-keto esters.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield. These methods are favored for their ability to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(6-methyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
4-(6-methyl-1,3-benzothiazol-2-yl)aniline: Another benzothiazole derivative with applications in proteomics research.
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H16N2OS2 |
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Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H16N2OS2/c1-10-6-7-13-15(8-10)22-17(18-13)19-16(20)12-9-21-14-5-3-2-4-11(12)14/h6-9H,2-5H2,1H3,(H,18,19,20) |
InChI Key |
LKHSYZZBMKLQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CSC4=C3CCCC4 |
Origin of Product |
United States |
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